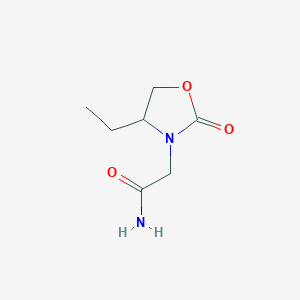
2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide is a chemical compound with the molecular formula C7H12N2O3. It belongs to the class of oxazolidinones, which are known for their diverse applications in medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide typically involves the reaction of oxazolidin-2-one with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like toluene at elevated temperatures . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
化学反応の分析
Types of Reactions
2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and amines are employed.
Major Products Formed
科学的研究の応用
2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential use in developing new pharmaceuticals, particularly as antibacterial agents.
Industry: It is used in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it inhibits protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth .
類似化合物との比較
Similar Compounds
Oxazolidin-2-one: The parent compound, which lacks the carbamoylmethyl and ethyl groups.
Linezolid: A well-known oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: Another oxazolidinone antibiotic with enhanced activity and a different substitution pattern.
Uniqueness
2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its carbamoylmethyl group enhances its reactivity in synthetic applications, while the ethyl group influences its pharmacokinetic properties .
特性
CAS番号 |
172514-87-3 |
|---|---|
分子式 |
C7H12N2O3 |
分子量 |
172.18 g/mol |
IUPAC名 |
2-(4-ethyl-2-oxo-1,3-oxazolidin-3-yl)acetamide |
InChI |
InChI=1S/C7H12N2O3/c1-2-5-4-12-7(11)9(5)3-6(8)10/h5H,2-4H2,1H3,(H2,8,10) |
InChIキー |
AGRAMZUKFLBFQW-UHFFFAOYSA-N |
SMILES |
CCC1COC(=O)N1CC(=O)N |
正規SMILES |
CCC1COC(=O)N1CC(=O)N |
同義語 |
3-Carbamoylmethyl-4-ethyloxazolidin-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















